2,2,5,5-Tetramethyloxazolidine
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Overview
Description
2,2,5,5-Tetramethyloxazolidine: (TMO) is a promising “green” solvent replacement for toluene
Preparation Methods
Synthetic Routes:: TMO can be synthesized through several methods, including:
Ring-Opening Reaction: Cyclization of 2,2-dimethylpropanal with hydroxylamine.
Reductive Amination: Reaction of 2,2-dimethylpropanal with ammonia followed by reduction.
Oxidative Cyclization: Oxidation of 2,2-dimethylpropanal with hydrogen peroxide or other oxidants.
Industrial Production:: Industrial-scale production of TMO involves optimized synthetic routes, purification, and quality control. The exact conditions may vary depending on the manufacturer.
Chemical Reactions Analysis
TMO undergoes various reactions:
Oxidation: TMO can be oxidized to form oxazolidine-4-one derivatives.
Reduction: Reduction of TMO yields the corresponding amine.
Substitution: TMO can undergo nucleophilic substitution reactions.
Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
TMO finds applications in:
Solvent: As a green alternative to toluene in chemical processes.
Pharmaceuticals: Used as a solvent in drug synthesis.
Polymer Chemistry: TMO contributes to polymerization reactions.
Catalysis: TMO can stabilize metal catalysts.
Mechanism of Action
TMO’s effects are attributed to its solvating properties and interactions with reactants. It acts as a medium for chemical transformations, facilitating reactions.
Comparison with Similar Compounds
TMO stands out due to its non-peroxide forming nature, making it safer than traditional ethers. Similar compounds include 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF) and 2,2’,5,5’-Tetrachlorobenzidine .
Remember that TMO’s environmental benefits and versatility make it an exciting compound for both research and industrial applications
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-1,3-oxazolidine |
InChI |
InChI=1S/C7H15NO/c1-6(2)5-8-7(3,4)9-6/h8H,5H2,1-4H3 |
InChI Key |
JIAJFWGLFHRXFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC(O1)(C)C)C |
Origin of Product |
United States |
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